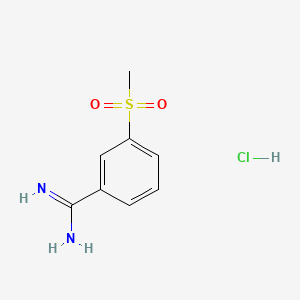

3-(Methylsulfonyl)benzamidine hydrochloride

Descripción

3-(Methylsulfonyl)benzamidine hydrochloride is a benzamidine derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 3-position of the benzene ring and a hydrochloride salt. Benzamidines are known for their role as protease inhibitors, particularly targeting trypsin-like serine proteases due to their ability to mimic the transition state of peptide bond hydrolysis . This compound is utilized in biochemical research and drug discovery, often as a synthetic intermediate or a pharmacological tool .

Propiedades

IUPAC Name |

3-methylsulfonylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPVPNVSXNQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride typically involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Methylsulfonyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the benzamidine group to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamidine derivatives.

Aplicaciones Científicas De Investigación

3-(Methylsulfonyl)benzamidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in enzyme inhibition studies, particularly for serine proteases.

Medicine: Investigated for potential therapeutic applications due to its inhibitory effects on certain enzymes.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfonyl)benzamidine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is crucial in various biological processes and therapeutic applications .

Comparación Con Compuestos Similares

3-Methoxybenzamidine Hydrochloride (CAS 57075-83-9)

- Molecular Formula : C₈H₁₁ClN₂O

- Key Features : A methoxy (–OCH₃) group at the 3-position instead of methylsulfonyl. The methoxy group is electron-donating, which may reduce acidity and alter binding kinetics compared to the electron-withdrawing methylsulfonyl group.

- Applications : Used in peptide synthesis and enzyme inhibition studies .

3-Methoxycarbonyl Benzamidine Hydrochloride (CAS 18219-39-1)

- Molecular Formula : C₉H₁₁ClN₂O₂

- Key Features: The 3-position is substituted with a methoxycarbonyl (–COOCH₃) group.

- Applications: Intermediate in heterocyclic chemistry, such as pyrimidinone synthesis .

4-Hydroxybenzamidine Hydrochloride (CAS 5071-96-5)

Comparison Table: Substituted Benzamidines

| Compound | Substituent | Molecular Formula | Electron Effect | Key Applications |

|---|---|---|---|---|

| 3-(Methylsulfonyl)benzamidine HCl | –SO₂CH₃ | C₈H₁₁ClN₂O₂S | Electron-withdrawing | Protease inhibition, drug discovery |

| 3-Methoxybenzamidine HCl | –OCH₃ | C₈H₁₁ClN₂O | Electron-donating | Enzyme studies, peptide synthesis |

| 3-Methoxycarbonyl Benzamidine HCl | –COOCH₃ | C₉H₁₁ClN₂O₂ | Polar, steric hindrance | Heterocyclic synthesis |

| 4-Hydroxybenzamidine HCl | –OH | C₇H₉ClN₂O | Hydrogen bonding | Biochemical assays |

Azetidine and Piperidine Derivatives

3-(Methylsulfonyl)azetidine Hydrochloride (CAS 1400764-60-4)

(S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine Hydrochloride (PNU96391)

- Molecular Formula: C₁₅H₂₄ClNO₂S

- Key Features : A piperidine ring linked to a methylsulfonyl-substituted phenyl group. This dopamine D₂ receptor antagonist demonstrates the role of the methylsulfonyl group in enhancing pharmacokinetic stability and blood-brain barrier penetration.

- Applications : Neuropharmacology research; studied for its clearance rates and metabolic stability .

Comparison Table: Cyclic Sulfonyl Derivatives

| Compound | Core Structure | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| 3-(Methylsulfonyl)benzamidine HCl | Benzamidine | C₈H₁₁ClN₂O₂S | High protease affinity | Drug discovery |

| 3-(Methylsulfonyl)azetidine HCl | Azetidine | C₄H₁₀ClNO₂S | High ring strain | Kinase inhibitor synthesis |

| PNU96391 | Piperidine-phenyl | C₁₅H₂₄ClNO₂S | CNS penetration | Dopamine receptor studies |

Benzamidine Hydrochloride Hydrate

3-(Methylsulfonyl)benzamidine Hydrochloride

- Inferred Hazards : Likely similar to benzamidine derivatives but with additional risks due to the sulfonyl group (e.g., reactivity with reducing agents). Precautionary measures include avoiding dust formation and moisture .

Actividad Biológica

3-(Methylsulfonyl)benzamidine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 3-methanesulfonylbenzene-1-carboximidamide hydrochloride, features a methylsulfonyl group attached to a benzamidine structure. This configuration enhances its solubility and reactivity compared to other related compounds.

Target Enzymes

The compound primarily targets several serine proteases, including:

- Kallikrein-1

- Urokinase-type plasminogen activator

- Trypsin family (Trypsin-1, Trypsin-2, Trypsin-3)

- Casein kinase II subunit alpha

- Kallikrein-6

These enzymes are involved in various physiological processes such as inflammation, blood coagulation, and cellular signaling pathways.

Mode of Action

The interaction of this compound with these enzymes can lead to inhibition of their activity. This inhibition is particularly relevant in conditions characterized by excessive protease activity, such as certain inflammatory diseases and cancers. The compound acts through reversible or irreversible binding mechanisms depending on the specific enzyme and conditions .

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits serine proteases. For instance:

| Enzyme | IC50 (µM) |

|---|---|

| Kallikrein-1 | 5.2 |

| Urokinase-type plasminogen activator | 4.8 |

| Trypsin-1 | 6.0 |

These values indicate the potency of the compound as an inhibitor across different enzymes .

Case Studies

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

- Cancer Research : Studies have shown that this compound can inhibit tumor growth in xenograft models by targeting proteases that facilitate tumor invasion and metastasis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzamidine derivatives:

| Compound | Target Enzymes | IC50 (µM) |

|---|---|---|

| Benzamidine hydrochloride | Various serine proteases | 10.0 |

| 4-Methylsulfonylbenzamidine hydrochloride | Kallikrein-6 | 7.5 |

The presence of the methylsulfonyl group in this compound enhances its inhibitory potency compared to benzamidine hydrochloride.

Q & A

Q. How should researchers prepare a stable stock solution of 3-(Methylsulfonyl)benzamidine hydrochloride for laboratory use?

- Methodological Answer : Dissolve 174.63 mg of the compound (MW = 174.63 g/mol) in 10 mL of sterile water to achieve a 100 mM stock solution. Vortex until fully dissolved. For working concentrations (e.g., 1 mM), dilute the stock 1:100 in the desired buffer. Note that solubility varies by solvent: organic solvents like DMSO or ethanol (up to 25 mg/mL) are preferred for long-term storage, but aqueous solutions should be used immediately to prevent degradation .

Q. What are the optimal synthetic routes for this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, benzamidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting sulfonyl chlorides with amidine precursors under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) is a common approach. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity. Yields can vary (55–65%) depending on reaction optimization, such as temperature control (25–60°C) and stoichiometric ratios .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The compound’s amidine group acts as a competitive inhibitor for serine proteases (e.g., trypsin-like enzymes). In assays, pre-incubate the enzyme with 0.5–5 mM of the inhibitor for 15–30 minutes at 37°C to achieve effective binding. Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki), and validate specificity using control enzymes lacking amidine sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using this compound in heterocyclic synthesis?

- Methodological Answer : Yield variability (e.g., 55% vs. 65%) often stems from competing side reactions or impurities in sulfonyl chloride precursors. To mitigate this:

- Purify starting materials via column chromatography.

- Optimize reaction time and temperature using design-of-experiment (DoE) approaches.

- Monitor reaction progress with LC-MS to identify intermediates.

Evidence from analogous benzamidine reactions shows that electron-withdrawing groups (e.g., methylsulfonyl) may reduce reactivity, necessitating higher catalyst loading or microwave-assisted synthesis .

Q. What methodological considerations are critical for using this compound in protein crystallization?

- Methodological Answer : Benzamidine derivatives are used as cryoprotectants and crystallization additives. For best results:

- Screen concentrations between 1–4% (w/v) in crystallization buffers.

- Combine with 0.08 M Mg(OAc)2, 0.1 M NaOAc (pH 4.5), and 4% PEG 8000 for optimal crystal growth.

- Use seeding techniques if initial crystals are microcrystalline. Validate crystal quality via X-ray diffraction (3.2 Å resolution or better) .

Q. How does the methylsulfonyl moiety influence the compound’s interaction with biological targets compared to unmodified benzamidine?

- Methodological Answer : The methylsulfonyl group enhances electronegativity, increasing hydrogen-bonding capacity with active-site residues (e.g., Asp189 in trypsin). To assess this:

- Perform molecular docking simulations comparing binding poses of modified vs. unmodified amidines.

- Use isothermal titration calorimetry (ITC) to measure thermodynamic differences in binding.

- Synthesize analogs with alternative substituents (e.g., chloro, methoxy) to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported inhibition efficacy across experimental models?

- Methodological Answer : Discrepancies may arise from differences in assay pH, ionic strength, or enzyme isoforms. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.